molecular formula C7H6BrN3O2S B2783151 Ethyl 2-bromoimidazo[5,1-b][1,3,4]thiadiazole-7-carboxylate CAS No. 2305255-09-6

Ethyl 2-bromoimidazo[5,1-b][1,3,4]thiadiazole-7-carboxylate

Cat. No.: B2783151
CAS No.: 2305255-09-6
M. Wt: 276.11
InChI Key: SKPZZNSQLGESAJ-UHFFFAOYSA-N
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Description

Ethyl 2-bromoimidazo[5,1-b][1,3,4]thiadiazole-7-carboxylate (CAS 901122-44-9) is a heterocyclic compound featuring an imidazo-thiadiazole fused ring system. Its structure includes a bromine atom at the 2-position and an ethyl ester group at the 7-position (Fig. 1).

Properties

IUPAC Name

ethyl 2-bromoimidazo[5,1-b][1,3,4]thiadiazole-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3O2S/c1-2-13-6(12)4-5-11(3-9-4)10-7(8)14-5/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKPZZNSQLGESAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N(C=N1)N=C(S2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-bromoimidazo[5,1-b][1,3,4]thiadiazole-7-carboxylate typically involves the reaction of ethyl imidazo[5,1-b][1,3,4]thiadiazole-7-carboxylate with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle brominating agents and organic solvents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromoimidazo[5,1-b][1,3,4]thiadiazole-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base like potassium carbonate.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an imidazo[5,1-b][1,3,4]thiadiazole derivative with an amino group in place of the bromine atom .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of the thiadiazole moiety exhibit significant antimicrobial properties. Ethyl 2-bromoimidazo[5,1-b][1,3,4]thiadiazole-7-carboxylate can be explored as a scaffold for developing new antimicrobial agents. Studies have shown that compounds containing the thiadiazole ring demonstrate activity against various pathogens, including bacteria and fungi .

Anticancer Potential

The imidazo-thiadiazole derivatives have been investigated for their cytostatic properties. This compound could serve as a lead compound for synthesizing new anticancer agents. The structural modifications on the thiadiazole scaffold may enhance its efficacy against cancer cell lines .

Anti-parasitic Properties

The compound's structural framework may also be beneficial in the development of anti-parasitic drugs. Research into related compounds has identified potential leads for treating diseases like Chagas and sleeping sickness, suggesting that derivatives of this compound could be effective against parasitic infections .

Analgesic and Anti-inflammatory Effects

The imidazo-thiadiazole derivatives have shown promise in pain relief and anti-inflammatory applications. This compound may be explored further for its potential analgesic effects in preclinical studies .

Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against bacteria such as E. coli and Streptococcus pyogenes
AnticancerCytostatic properties observed in various cancer cell lines
Anti-parasiticPotential leads for treatment of Chagas disease
AnalgesicPreliminary studies suggest pain relief capabilities

Notable Research Insights

  • A study highlighted the antimicrobial efficacy of thiadiazole derivatives against resistant strains of bacteria, showcasing the potential of this compound as a scaffold for drug development .
  • Research into the synthesis of related compounds has focused on optimizing their biological activity through structural modifications that enhance their pharmacological profiles .

Mechanism of Action

The mechanism of action of Ethyl 2-bromoimidazo[5,1-b][1,3,4]thiadiazole-7-carboxylate involves its interaction with specific molecular targets within cells. The thiadiazole ring allows the compound to cross cellular membranes and interact with proteins and enzymes, potentially inhibiting their activity and leading to anticancer effects . The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent and Positional Variations

The target compound differs from analogs in ring fusion patterns, substituent positions, and functional groups. Below is a comparative analysis:

Compound Name (CAS) Core Structure Substituents Molecular Formula Key Properties Reference
Ethyl 2-bromoimidazo[5,1-b][1,3,4]thiadiazole-7-carboxylate (901122-44-9) Imidazo[5,1-b][1,3,4]thiadiazole 2-Br, 7-COOEt C₈H₇BrN₂O₂S High reactivity (Br substitution); thermal sensitivity
Ethyl 2-bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate (1250997-71-7) Imidazo[2,1-b][1,3,4]thiadiazole 2-Br, 6-COOEt Undisclosed Similar Br reactivity; positional isomerism alters electronic distribution
Ethyl imidazo[2,1-b]thiazole-6-carboxylate (349480-83-7) Imidazo[2,1-b]thiazole 6-COOEt (no Br) C₇H₇N₂O₂S Lower reactivity; stable at RT; limited bioactivity
3-Bromoimidazo[5,1-b]thiazole-7-carboxylic acid (1352898-75-9) Imidazo[5,1-b]thiazole 3-Br, 7-COOH C₆H₃BrN₂O₂S Acidic group enhances solubility; Br at 3-position reduces substitution ease
Key Observations:

Ring Fusion Differences: The target compound's imidazo[5,1-b][1,3,4]thiadiazole core differs from imidazo[2,1-b]thiadiazole (CAS 1250997-71-7) in fusion positions, altering electron delocalization and steric effects . Thiadiazole vs.

Substituent Effects :

  • Bromine Position : 2-Bromo derivatives (e.g., CAS 901122-44-9) are more reactive toward nucleophilic substitution than 3-bromo analogs (e.g., CAS 1352898-75-9) due to steric and electronic factors .
  • Ester vs. Carboxylic Acid : Ethyl esters (e.g., CAS 901122-44-9) offer better membrane permeability in drug design compared to carboxylic acids (e.g., CAS 1352898-75-9), which may require prodrug strategies .

Biological Activity

Ethyl 2-bromoimidazo[5,1-b][1,3,4]thiadiazole-7-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure combining an imidazole ring with a thiadiazole moiety. This structural combination is believed to enhance its interaction with biological targets, making it a candidate for various therapeutic applications.

Property Details
IUPAC Name This compound
CAS Number 2305255-09-6
Molecular Formula C7H6BrN3O2S
Molecular Weight 232.10 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that compounds containing thiadiazole and imidazole rings exhibit significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The compound's activity is attributed to its ability to induce apoptosis in cancer cells through multiple pathways. It has been shown to interact with key proteins involved in cell survival and proliferation.
  • Case Studies :
    • A study demonstrated that derivatives of thiadiazole exhibited IC50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar range against human cancer cell lines such as A-431 and Jurkat. The presence of electron-donating groups significantly enhanced their activity .
    • Another investigation into structurally similar compounds revealed that modifications at specific positions on the ring system could lead to variations in anticancer efficacy. For instance, the introduction of methyl groups increased the cytotoxicity against glioblastoma cells .

Other Biological Activities

In addition to anticancer properties, this compound has shown promise in other areas:

  • Antimicrobial Activity : Compounds with similar structures have been reported to exhibit antimicrobial properties against a range of pathogens. This suggests potential applications in treating infections .
  • Enzyme Inhibition : Some studies have indicated that these compounds can act as inhibitors of specific enzymes involved in disease processes. For example, they may inhibit carbonic anhydrase isoforms which are implicated in various diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key observations include:

  • Substituent Effects : The presence and position of substituents on the thiadiazole or imidazole rings significantly influence the compound's biological activity. For example:
    • Electron-donating groups enhance anticancer activity.
    • Halogen substitutions can improve binding affinity to target proteins.

Q & A

Q. What are the key synthetic routes for Ethyl 2-bromoimidazo[5,1-b][1,3,4]thiadiazole-7-carboxylate?

The compound is synthesized via multi-step approaches. One method involves cyclization of thiosemicarbazide with a carboxylic acid to form 2-amino-1,3,4-thiadiazoles, followed by reaction with 2-haloketones to construct the imidazo[2,1-b][1,3,4]thiadiazole core. Bromination at the C-5 position is achieved using NN-bromosuccinimide (NBS) . Alternatively, reacting 2-amino-5-bromo-1,3,4-thiadiazole with ω-bromo-acetophenone yields brominated derivatives, with bromine substitution possible at position 2 .

Q. How is the structure of this compound validated experimentally?

Structural confirmation employs 1H^1 \text{H} NMR, 13C^{13} \text{C} NMR, FT-IR spectroscopy, and mass spectrometry. X-ray crystallography is critical for resolving protonation sites (e.g., N(7) in analogous compounds) and verifying regiochemistry . For example, 1H^1 \text{H} NMR can identify aromatic protons and substituent effects, while X-ray data confirm fused heterocyclic geometry .

Q. What reactivity patterns are observed in this compound?

The bromine atom at C-2 or C-5 enables nucleophilic substitution (e.g., with secondary amines) or cross-coupling reactions. The ethyl ester group at position 7 allows hydrolysis to carboxylic acids for further derivatization. Reaction monitoring via HPLC or TLC ensures purity and progress .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in synthesis?

Key parameters include solvent choice (e.g., acetonitrile for cyclocondensation), temperature control (60–80°C for cyclization), and catalyst use (e.g., pp-toluenesulfonic acid for multi-component reactions). Microwave irradiation reduces reaction times in Pd-catalyzed aminations (e.g., from hours to minutes) .

Q. What strategies enable selective functionalization of the brominated core?

Palladium-catalyzed amination under microwave conditions allows efficient substitution at C-5 with primary/secondary amines. Optimized conditions (e.g., Pd(OAc)2_2, Xantphos, Cs2_2CO3_3, 120°C, 20 min) achieve >80% yields. Steric and electronic effects of substituents influence reactivity .

Q. How is biological activity evaluated for this compound and its derivatives?

In vitro assays include kinase inhibition (e.g., EGFR or VEGFR2) and antimicrobial testing (MIC against Mycobacterium tuberculosis). Docking studies predict binding modes to target proteins (e.g., using AutoDock Vina), guiding structure-activity relationship (SAR) analysis .

Q. How can conflicting data on reaction pathways or yields be resolved?

Contradictions arise from differing starting materials (e.g., 2-amino-5-bromo-1,3,4-thiadiazole vs. thiosemicarbazide routes). Systematic variation of reagents (e.g., aldehydes in cyclocondensation) and mechanistic studies (e.g., isotopic labeling) clarify dominant pathways .

Q. What mechanisms explain its interaction with biological targets?

The bromine atom participates in halogen bonding with enzyme active sites (e.g., kinase ATP pockets), while the imidazo-thiadiazole core mimics purine scaffolds, enabling competitive inhibition. Synergistic effects from ester/acid substituents enhance binding .

Methodological Tables

Q. Table 1: Key Spectral Data for Structural Validation

TechniqueKey ObservationsReference
1H^1 \text{H} NMRAromatic protons (δ 7.2–8.5 ppm), ester methyl (δ 1.3–1.5 ppm)
13C^{13} \text{C} NMRCarbonyl (δ 165–170 ppm), heterocyclic carbons (δ 110–150 ppm)
X-rayProtonation at N(7), fused ring geometry

Q. Table 2: Optimized Cross-Coupling Conditions

ParameterOptimal ValueReference
CatalystPd(OAc)2_2/Xantphos
BaseCs2_2CO3_3
Temperature120°C (microwave)
Yield Range75–92%

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